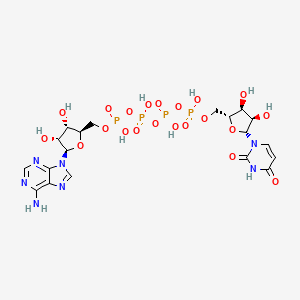

Adenosine(5')tetraphosphate Uridine

Description

Historical Perspective on Dinucleoside Polyphosphate Discovery

The journey into the world of dinucleoside polyphosphates began serendipitously. The conceptual birth of these molecules can be traced back to 1953, a landmark year in biological sciences, though their actual discovery was accidental taylorfrancis.com. The first definitive identification occurred in the 1960s, not as a primary metabolic product, but as a byproduct of the back-reaction of lysyl-tRNA synthetase with ATP, leading to the characterization of diadenosine tetraphosphate (B8577671) (Ap4A) frontiersin.orgnih.gov. This initial finding was initially considered a biochemical curiosity.

The field gained significant momentum when Ap4A was first identified in mammalian tissues in 1976 nih.gov. This discovery shifted the perception of dinucleoside polyphosphates from mere enzymatic byproducts to potential endogenous signaling molecules. Subsequent research in the 1980s solidified this view, revealing that levels of Ap4A increase in bacteria like E. coli and S. typhimurium in response to environmental stressors, such as heat shock and oxidative damage nih.gov. These findings were pivotal, suggesting that dinucleoside polyphosphates could function as "alarmones"—intracellular alarm signals that help cells adapt to adverse conditions frontiersin.orgnih.gov. This historical foundation paved the way for the discovery and investigation of a wider family of related compounds, including the unique hybrid molecule, Ap4U.

Ubiquity and General Significance of Dinucleoside Polyphosphates (ApnN) in Biological Systems

Dinucleoside polyphosphates (designated as ApnN or NpnN) are a ubiquitous class of compounds found in virtually all forms of life, from bacteria to mammals laboratorynotes.comnih.govmdpi.comfrontiersin.org. Their fundamental structure consists of two nucleoside moieties (which can be adenosine (B11128), guanosine (B1672433), cytidine, or uridine) linked by a chain of three to seven phosphate (B84403) groups frontiersin.orglaboratorynotes.comfrontiersin.org. The most extensively studied among these is diadenosine tetraphosphate (Ap4A) nih.govmdpi.com.

The significance of these molecules lies in their functional diversity as both intracellular and extracellular mediators. laboratorynotes.comnih.gov.

Stress Signaling: A primary role attributed to dinucleoside polyphosphates is that of alarmones. Their intracellular concentrations rise significantly under various stress conditions, enabling cells to mount an appropriate response to environmental challenges frontiersin.orglaboratorynotes.commdpi.com.

Metabolic Regulation: ApnN molecules act as allosteric regulators for a variety of enzymes, thereby influencing critical metabolic pathways such as energy metabolism and nucleotide synthesis laboratorynotes.com.

Physiological Regulation: Released into the extracellular space, they act as signaling molecules by activating purinergic receptors on cell surfaces frontiersin.orgnih.gov. This interaction mediates a wide range of physiological processes, including the regulation of vascular tone, blood pressure, neurotransmission, and platelet aggregation taylorfrancis.comnih.govlaboratorynotes.com.

Cellular Growth and Proliferation: Research has also implicated dinucleoside polyphosphates in fundamental cellular processes like cell division and proliferation nih.govmdpi.com.

This broad spectrum of activity underscores the integral role of the ApnN family in maintaining cellular homeostasis and orchestrating complex physiological responses.

Specific Context of Adenosine(5')tetraphosphate Uridine (B1682114) (Ap4U) within Dinucleoside Polyphosphate Research

Within the broader family of dinucleoside polyphosphates, Adenosine(5')tetraphosphate Uridine (Ap4U) holds a unique position. It was the first endogenous dinucleotide discovered in living organisms that is a hybrid, containing both a purine (B94841) (adenosine) and a pyrimidine (B1678525) (uridine) base nih.govnih.gov. Ap4U was first isolated from the supernatant of stimulated human endothelial cells, where its release can be triggered by mechanical stress or various signaling molecules like ATP and UTP nih.govnih.gov.

The research on Ap4U has revealed a complex and sometimes contrasting profile of biological activity, particularly in the cardiovascular system.

Neurotransmission: Beyond the vasculature, Ap4U functions as a neurotransmitter. It is released from enteric neurons in the gut and acts as a potent activator of the P2Y1 purinergic receptor, leading to the relaxation of colonic muscles pnas.org.

Pathophysiological Relevance: The significance of Ap4U is further underscored by its association with disease states. Plasma concentrations of Ap4U have been found to be elevated in juvenile hypertensive patients, suggesting it plays a functional role in the pathophysiology of hypertension nih.govpnas.org.

The effects of Ap4U are primarily mediated through its interaction with various purinergic receptors, including P2X1, P2Y2, and P2Y4, which triggers downstream signaling cascades nih.govbiorbyt.com. Its synthesis can be accomplished by several enzymes, including UTP:glucose-1-phosphate uridylyltransferase biorbyt.comjenabioscience.com.

Table 1: Physicochemical Properties of this compound (Ap4U)

This interactive table summarizes the key properties of the Ap4U molecule.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₇N₇O₂₁P₄ (free acid) | jenabioscience.com |

| Molecular Weight | 813.35 g/mol (free acid) | jenabioscience.com |

| Exact Mass | 813.02 g/mol (free acid) | jenabioscience.com |

| CAS Number | 10527-48-7 | biorbyt.comjenabioscience.com |

| Purity (Typical) | ≥ 95 % (HPLC) | biorbyt.comjenabioscience.com |

| Appearance | Colorless to slightly yellow solution in water | biorbyt.comjenabioscience.com |

| Spectroscopic λmax | 260 nm | biorbyt.comjenabioscience.com |

Table 2: Summary of Key Research Findings on Ap4U

This interactive table outlines the diverse biological functions of Ap4U as identified in scientific research.

| Biological Effect | System/Model Studied | Receptor(s) Implicated | Reference(s) |

| Vasoconstriction | Perfused rat kidney, various rodent arteries | P2X1, P2Y2, P2Y4 | nih.govnih.govbiorbyt.com |

| Vasodilation | Porcine coronary small arteries, rat aortas | Not specified | nih.gov |

| Overall Vasodilator Influence | In vivo (conscious rats and mice) | Not specified | nih.gov |

| Neurotransmission (Muscle Relaxation) | Human and murine colon muscles | P2Y1 | pnas.org |

| Smooth Muscle Cell Migration | Cell culture | P2Y2 | pnas.org |

| Endothelial Release | Human endothelial cells | Not applicable | nih.govnih.gov |

| Association with Hypertension | Juvenile hypertensive patients | Not applicable | nih.govpnas.org |

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O21P4/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(44-18)4-42-49(35,36)46-51(39,40)47-50(37,38)45-48(33,34)41-3-7-11(28)13(30)17(43-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,20,21,22)(H,24,27,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWZBTIGCZHWBW-KPKSGTNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O21P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10527-48-7 | |

| Record name | Adenosine(5')tetraphosphate uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Metabolism and Enzymatic Degradation of Adenosine 5 Tetraphosphate Uridine and Dinucleoside Polyphosphates

Enzymatic Hydrolysis Pathways

The hydrolysis of the phosphodiester backbone of dinucleoside polyphosphates can occur at two principal locations, leading to different products. Symmetrical cleavage results in the formation of two nucleoside diphosphate (B83284) molecules, while asymmetrical cleavage yields a nucleoside monophosphate and a nucleoside triphosphate.

Symmetrical Cleavage Mechanisms

Symmetrical cleavage of dinucleoside polyphosphates involves the hydrolysis of the bond between the β- and γ-phosphate groups of the polyphosphate chain. This mechanism is characteristic of two major families of hydrolases: the ApaH family and the YqeK family.

The ApaH family of enzymes, also known as diadenosine tetraphosphate (B8577671) (Ap4A) hydrolases, are predominantly found in Gram-negative bacteria. mdpi.com These enzymes catalyze the symmetrical cleavage of Ap4A into two molecules of ADP. mdpi.com While their primary substrate is Ap4A, they can also hydrolyze other dinucleoside polyphosphates. The activity of ApaH enzymes is dependent on divalent cations, with Co2+ being particularly important for ApnA hydrolysis. nih.gov In Myxococcus xanthus, the ApaH enzyme exhibits high hydrolase activity towards ApnA and ATP, requiring Co2+ for the former and Mn2+ for the latter. nih.gov

The YqeK family represents another class of symmetrically cleaving Ap4A hydrolases, primarily found in Gram-positive bacteria where ApaH enzymes are absent. nih.gov These enzymes belong to the HD-domain superfamily of metalloproteins. mdpi.com YqeK from Staphylococcus aureus and Streptococcus pneumoniae demonstrate high catalytic efficiency for Ap4A hydrolysis, comparable to that of ApaH from Salmonella enterica. mdpi.com Notably, YqeK enzymes can also symmetrically cleave other dinucleotides like Gp4G, Ap4G, and Ap4U with similar efficiencies. mdpi.comresearchgate.net

A key feature of YqeK hydrolases is their dependence on metal ions for activity. mdpi.com Crystal structures of YqeK from several bacterial species have revealed a diiron active site. mdpi.comresearchgate.net The activity of these enzymes is influenced by the redox state of the environment, with some YqeK proteins showing higher efficiency under aerobic conditions. This is attributed to the incorporation of mixed-metal cofactors, such as Fe-Zn, and an upward shift in the reduction potentials of the Fe-Fe cofactor. researchgate.net

| Feature | ApaH Family Hydrolases | YqeK Family Hydrolases |

| Primary Occurrence | Gram-negative bacteria mdpi.com | Gram-positive bacteria nih.gov |

| Cleavage Mechanism | Symmetrical mdpi.com | Symmetrical mdpi.comnih.gov |

| Primary Substrate | Ap4A mdpi.com | Ap4A mdpi.comnih.gov |

| Other Substrates | Other ApnA nih.gov | Gp4G, Ap4G, Ap4U mdpi.comresearchgate.net |

| Metal Dependence | Divalent cations (e.g., Co2+, Mn2+) nih.gov | Diiron active site (Fe-based cofactors) mdpi.comresearchgate.net |

Asymmetrical Cleavage Mechanisms

Asymmetrical cleavage of dinucleoside polyphosphates results in the hydrolysis of the bond between the α- and β-phosphate groups, yielding a nucleoside monophosphate (NMP) and a nucleoside triphosphate (NTP). This mode of degradation is characteristic of the NUDIX and HIT families of hydrolases.

The NUDIX (Nucleoside Diphosphate linked to moiety X) hydrolase superfamily is a large and diverse group of enzymes found in all kingdoms of life. nih.gov They are characterized by a conserved sequence motif known as the Nudix box (GX(5)EX(7)REUXEEXGU). researchgate.net These enzymes typically hydrolyze substrates with an NDP-X structure, which includes dinucleoside polyphosphates. nih.gov

NUDT2 (also known as Ap4A hydrolase): This is a well-studied member of the NUDIX family in humans and is considered the principal enzyme responsible for maintaining the low intracellular levels of Ap4A. wikipedia.orgnih.govmdpi.com NUDT2 asymmetrically hydrolyzes Ap4A to generate ATP and AMP. nih.govwikipedia.org Disruption of the NUDT2 gene leads to a significant increase in intracellular Ap4A levels. nih.gov The enzyme can also act on other dinucleoside polyphosphates. nih.gov

FHIT (Fragile Histidine Triad): The FHIT protein is a tumor suppressor that belongs to the HIT (Histidine Triad) superfamily, which is distinct from the NUDIX family, but it is often discussed in the context of dinucleoside polyphosphate metabolism. It primarily hydrolyzes dinucleoside triphosphates (Ap3A) asymmetrically to yield AMP and ADP. acs.orgelsevierpure.com While Ap3A is its preferred substrate, it can also hydrolyze Ap4A, though less efficiently. acs.orgelsevierpure.com The catalytic activity of FHIT is dependent on conserved histidine residues within the HIT motif. acs.org

Aprataxin (APTX): Aprataxin is another member of the HIT superfamily. nih.gov While its primary role is in DNA repair, specifically in resolving abortive DNA ligation intermediates by removing AMP from 5'-adenylated DNA termini, it also exhibits hydrolase activity towards dinucleoside polyphosphates like Ap4A, although this activity is lower compared to other HIT proteins. nih.gov

The HIT (Histidine Triad) superfamily of proteins, which includes FHIT and Aprataxin, are characterized by a conserved histidine triad (B1167595) motif (His-x-His-x-His-xx). acs.org These enzymes are involved in the hydrolysis of a variety of nucleotide substrates. As mentioned above, FHIT is a prominent member of this family that asymmetrically cleaves Ap3A. acs.orgelsevierpure.com The cleavage reaction always produces AMP as one of the products. acs.org The activity of HIT enzymes is often stimulated by Mg2+ and Mn2+ ions. acs.org

| Enzyme Family | Primary Substrates | Cleavage Products | Key Features |

| NUDIX (e.g., NUDT2) | Ap4A and other dinucleoside polyphosphates nih.govwikipedia.orgnih.gov | ATP + AMP nih.govwikipedia.org | Contains a conserved Nudix box motif. researchgate.net |

| HIT (e.g., FHIT) | Ap3A (preferred), Ap4A acs.orgelsevierpure.com | AMP + ADP (from Ap3A) acs.org | Contains a conserved histidine triad motif. acs.org |

| HIT (e.g., Aprataxin) | 5'-adenylated DNA, Ap4A nih.gov | AMP + DNA, ATP + AMP | Primarily a DNA repair enzyme with secondary dinucleotide hydrolase activity. nih.gov |

Non-specific Enzyme Activity in Dinucleotide Degradation

The degradation of dinucleoside polyphosphates is not solely reliant on highly specific enzymes. A range of hydrolases with broader substrate specificities also contribute to their catabolism. These enzymes can cleave the phosphodiester backbone of dinucleotides, although their efficiency and mode of action may vary.

For instance, tissue-nonspecific alkaline phosphatase (TNAP) is known to be involved in the degradation of extracellular nucleotides like ATP through the hydrolysis of pyrophosphate (PPi). mdpi.com This suggests a potential role for TNAP and other ectonucleotidases in the broader regulation of purinergic signaling by metabolizing various nucleotide-based compounds in the extracellular space. mdpi.com

Studies on methylene-substituted analogs of diadenosine tetraphosphate (Ap4A) have revealed the activity of both symmetrical and asymmetrical hydrolases. An asymmetrical Ap4A hydrolase from yellow lupin seeds was capable of hydrolyzing analogs where the central oxygen atom of the tetraphosphate chain was replaced by a carbon bridge. nih.govnih.gov In contrast, a symmetrical Ap4A hydrolase from Escherichia coli could not hydrolyze these analogs, highlighting the differing substrate requirements of these non-specific enzymes. nih.govnih.gov

Furthermore, research on 3'-adenylated dinucleoside polyphosphates has demonstrated the varied activity of different dinucleoside tetraphosphatases. nih.gov The human asymmetrical dinucleoside tetraphosphatase acts almost randomly on modified dinucleotides, while the enzyme from narrow-leafed lupin shows a preference for the unmodified end of the molecule. nih.gov The symmetrical dinucleoside tetraphosphatase from E. coli hydrolyzes these modified compounds to produce two molecules of nucleoside diphosphate. nih.gov

The Nudix (Nucleoside Diphosphate linked to another moiety X) family of hydrolases are also key players in maintaining cellular homeostasis of dinucleoside polyphosphates. mdpi.commdpi.com For example, the human Nudt16 protein has been shown to hydrolyze dinucleoside diphosphates like GppG and AppA. mdpi.com These enzymes exhibit broad substrate specificity and are crucial in preventing the pathological accumulation of these signaling molecules. mdpi.com

Table 1: Activity of Various Hydrolases on Modified Dinucleoside Polyphosphates

| Enzyme Source | Substrate | Primary Products | Reference |

| Human (asymmetrical) | AppppApA | ~50% pppA + pApA and ~50% pA + pppApA | nih.gov |

| Human (asymmetrical) | GppppGpA | ~50% pppG + pGpA and ~50% pG + pppGpA | nih.gov |

| Narrow-leafed lupin | AppppApA | 90% pppA + pApA and 10% pA + pppApA | nih.gov |

| Narrow-leafed lupin | GppppGpA | 89% pppG + pGpA and 11% pG + pppGpA | nih.gov |

| Escherichia coli (symmetrical) | AppppApA | ppA + ppApA | nih.gov |

| Escherichia coli (symmetrical) | GppppGpA | ppG + ppGpA | nih.gov |

Note: AppppApA and GppppGpA represent 3'-adenylated dinucleoside polyphosphates.

Phosphorolytic Degradation Pathways

In addition to hydrolytic cleavage, dinucleoside polyphosphates can be degraded through phosphorolysis, a process that involves the cleavage of a bond by the addition of inorganic phosphate (B84403) (Pi). This mechanism offers an energetically favorable alternative for nucleotide recycling. whiterose.ac.uk

Ap4A Phosphorylases (e.g., APA1, APA2)

In the yeast Saccharomyces cerevisiae, two key enzymes, Ap4A phosphorylase I (APA1) and Ap4A phosphorylase II (APA2), are involved in the phosphorolytic degradation of Ap4A. ebi.ac.ukuniprot.org These enzymes catalyze the breakdown of Ap4A in the presence of inorganic phosphate to yield ATP and ADP. uniprot.orgebi.ac.uk

APA1 is a bifunctional enzyme that also possesses ADP sulfurylase activity. ebi.ac.ukebi.ac.uk Its gene, APA1, has been isolated and characterized, and its inactivation leads to a significant decrease in Ap4A phosphorylase activity and a corresponding increase in the intracellular concentration of Ap4A. nih.gov

APA2 also catalyzes the phosphorolytic degradation of Ap4A. uniprot.org While both APA1 and APA2 are primarily thought to be catabolic, there is some evidence to suggest they may also have a biosynthetic role under certain conditions. ebi.ac.uk Inactivation of both APA1 and APA2 results in a substantial increase in the cellular levels of bis(5'-nucleosidyl) tetraphosphate nucleotides. uniprot.org

These phosphorylases exhibit some substrate variability. For instance, the APA2 enzyme from Saccharomyces cerevisiae can utilize other Np4N' nucleotides as substrates, with a preference for those containing adenosine (B11128), but it cannot catalyze the reverse biosynthetic reaction. uniprot.org In contrast, the enzyme from the cyanobacterium Anabaena flos-aquae can also use diadenosine triphosphate (Ap3A) as a substrate, which the yeast enzymes apparently cannot. ebi.ac.uk

Table 2: Characteristics of Ap4A Phosphorylases

| Enzyme | Organism | Function | Substrate Preference | Reference |

| APA1 | Saccharomyces cerevisiae | Phosphorolytic degradation of Ap4A; ADP sulfurylase | Ap4A | ebi.ac.ukebi.ac.uknih.gov |

| APA2 | Saccharomyces cerevisiae | Phosphorolytic degradation of Ap4A | Prefers A-containing Np4N' nucleotides | uniprot.org |

| Ap4A Phosphorylase | Anabaena flos-aquae | Phosphorolytic degradation of Ap4A | Ap4A, Ap3A | ebi.ac.uk |

Exopolyphosphatase Activity

In Saccharomyces cerevisiae, exopolyphosphatase activity is associated with enzymes like PPN1 and PPX1. researchgate.netnih.govnih.gov Overexpression of PPN1 leads to a significant increase in exopolyphosphatase activity and a decrease in cellular polyphosphate content. nih.gov Yeast strains deficient in exopolyphosphatase activity have shown defects in respiratory functions and the metabolism of inorganic polyphosphates. wikipedia.org

The connection between exopolyphosphatase activity and the direct degradation of dinucleoside polyphosphates like Ap4U is less direct. However, by regulating the cellular levels of inorganic phosphate and short polyphosphate chains, these enzymes can influence the equilibrium of reactions catalyzed by other enzymes involved in nucleotide metabolism, including the phosphorolytic pathways. The enzymatic depletion of mitochondrial polyP through the expression of yeast exopolyphosphatase has been shown to have significant effects on cellular metabolism, including an increase in the generation of reactive oxygen species. mdpi.com

Regulation of Intracellular Dinucleoside Polyphosphate Homeostasis

The maintenance of appropriate intracellular levels of dinucleoside polyphosphates is critical for normal cellular function and response to stress. mdpi.comresearchgate.net This homeostasis is achieved through the coordinated regulation of their synthesis and degradation.

The cellular balance of Ap4A, a well-studied dinucleoside polyphosphate, is tightly controlled. mdpi.com Under normal conditions, its synthesis is driven by aminoacyl-tRNA synthetases. mdpi.com However, to prevent pathological accumulation, Ap4A is efficiently degraded by specific hydrolases. mdpi.comresearchgate.net In humans, the NUDT2 (also known as ApaH) enzyme is a principal hydrolase responsible for Ap4A degradation, breaking it down into either AMP and ATP or two molecules of ADP. mdpi.com Deletion of the NUDT2 gene can lead to a 175-fold increase in intracellular Ap4A levels, underscoring its importance in maintaining homeostasis. mdpi.com

In the bacterium Salmonella enterica serovar Typhimurium, two unrelated hydrolases, YgdP and ApaH, play a crucial role in regulating the pools of dinucleoside polyphosphates. nih.gov

YgdP cleaves Ap4A asymmetrically to produce AMP and ATP.

ApaH cleaves Ap4A symmetrically to yield two molecules of ADP.

Disruption of the genes encoding these enzymes leads to an increase in intracellular dinucleoside polyphosphate levels. nih.gov A mutant lacking both ygdP and apaH showed a 10-fold increase in adenylated dinucleoside polyphosphates (ApnN) compared to the wild type. nih.gov This accumulation was associated with significant changes in gene expression and a reduced ability of the bacteria to invade mammalian cells, highlighting the importance of regulating dinucleoside polyphosphate levels for bacterial virulence. nih.gov

The regulation of these degradative enzymes themselves is also a key aspect of homeostasis. Their expression and activity can be modulated in response to various cellular signals and environmental stresses, allowing the cell to rapidly adjust the levels of dinucleoside polyphosphates to meet physiological demands. researchgate.net For example, in immune cells, signaling events can lead to increased synthesis of Ap4A, which then acts as a signaling molecule to regulate gene expression. mdpi.com The subsequent degradation of Ap4A is essential to terminate this signal.

Table 3: Key Enzymes in the Regulation of Dinucleoside Polyphosphate Homeostasis

| Enzyme | Organism | Function | Effect of Inactivation/Deletion | Reference |

| NUDT2 (ApaH) | Human | Asymmetrical hydrolysis of Ap4A to AMP and ATP or ADP | 175-fold increase in intracellular Ap4A | mdpi.com |

| YgdP | Salmonella enterica | Asymmetrical hydrolysis of Ap4A to AMP and ATP | 1.5-fold increase in ApnN | nih.gov |

| ApaH | Salmonella enterica | Symmetrical hydrolysis of Ap4A to 2 ADP | 3.5-fold increase in ApnN | nih.gov |

| APA1 | Saccharomyces cerevisiae | Phosphorolytic degradation of Ap4A | 5-fold increase in intracellular Ap4A | nih.gov |

| APA2 | Saccharomyces cerevisiae | Phosphorolytic degradation of Ap4A | Contributes to increased Ap4A when APA1 is also inactivated | uniprot.org |

Biological Roles and Cellular Functions of Adenosine 5 Tetraphosphate Uridine

Involvement in tRNA Function and Protein Synthesis

While the broader class of dinucleoside polyphosphates has been implicated in the regulation of protein synthesis, specific research detailing the direct role of Adenosine(5')tetraphosphate Uridine (B1682114) in tRNA function is still an evolving area of study. The following subsections outline hypothesized roles based on the known functions of related molecules and the general understanding of cellular stress responses.

tRNA Folding and Stability

The proper folding and stability of transfer RNA (tRNA) are critical for accurate and efficient protein synthesis. Environmental stressors can lead to protein and nucleic acid damage, including the misfolding of tRNA. Molecules that accumulate under stress conditions are thought to play a role in stabilizing cellular components. While direct evidence for Ap4U's involvement in tRNA folding is not yet established, its accumulation during stress suggests a potential protective role for macromolecules.

Codon Recognition Enhancement

Accurate codon recognition by the anticodon of tRNA is fundamental to translational fidelity. Dinucleoside polyphosphates, as signaling molecules, can influence the activity of various enzymes and ribosomal components. It is plausible that by modulating the cellular environment or directly interacting with the translation machinery, Ap4U could influence the efficiency and accuracy of codon recognition, particularly under conditions of cellular stress where translational fidelity might be compromised.

Role as a Signaling Molecule (Alarmone/Secondary Messenger Hypothesis)

A primary and well-documented function of Ap4U and its structural relative, diadenosine tetraphosphate (B8577671) (Ap4A), is their role as alarmones or secondary messengers. mdpi.comfrontiersin.org These molecules rapidly accumulate in response to a variety of cellular insults, initiating signaling cascades to manage the stress. mdpi.comfrontiersin.org

Response to Environmental Stressors

The intracellular concentration of dinucleoside polyphosphates like Ap4A, and by extension Ap4U, increases significantly under various environmental challenges. mdpi.com

Thermal and Oxidative Stress: In response to heat shock and oxidative damage, cells ramp up the production of these signaling molecules. mdpi.com For instance, in Drosophila cell cultures, heat shock led to a two- to three-fold increase in Ap4A levels. mdpi.com This accumulation is believed to help mitigate damage by inducing protective mechanisms, such as the expression of Heat Shock Proteins (HSPs) that aid in refolding denatured proteins. mdpi.com

Nutritional Stress: Similar to the bacterial alarmone guanosine (B1672433) tetraphosphate (ppGpp), which orchestrates broad cellular adjustments during nutrient deprivation, Ap4U is thought to play a role in managing the cellular response to nutrient scarcity. mdpi.com

Genotoxic Stress: DNA damage also triggers the synthesis of these molecules. mdpi.comfrontiersin.org DNA ligases, involved in DNA replication and repair, can synthesize Ap4A, linking its presence to the DNA damage response. mdpi.com

Table 1: Environmental Stressors and the Response of Dinucleoside Polyphosphates

| Stressor | Cellular Response | Reference |

| Thermal Stress (Heat Shock) | Increased synthesis of Ap4A; induction of Heat Shock Proteins. | mdpi.com |

| Oxidative Stress | Accumulation of Ap4A to mitigate oxidative damage. | mdpi.com |

| Genotoxic Stress | Synthesis of Ap4A by enzymes like DNA ligases during DNA repair. | mdpi.comfrontiersin.org |

| Nutritional Deprivation | Functions as an alarmone to regulate cellular activity, similar to ppGpp in bacteria. | mdpi.com |

Regulation of Cellular Homeostasis Under Stress

Ap4U and related molecules are crucial for maintaining cellular balance, or homeostasis, particularly under adverse conditions. mdpi.comfrontiersin.org They achieve this by influencing key cellular processes:

Energy Metabolism: These molecules are involved in the regulation of ATP synthesis and degradation, ensuring that cells can meet the high energy demands associated with stress responses and repair. ontosight.aimdpi.com

Ion Homeostasis: Through interaction with purinergic receptors, such as P2X and P2Y receptors, Ap4U can influence ion channels. nih.govmdpi.com This helps cells manage stress-induced changes in membrane potential and intracellular calcium levels. mdpi.com For example, Ap4U can activate P2Y1 receptors, which are important for purinergic signaling in various tissues. nih.govpnas.orgnih.gov

Regulation of Gene Expression

As signaling molecules, Ap4U and its analogs can exert significant control over gene expression to orchestrate a coordinated cellular response to stress. ontosight.aimdpi.com This regulation can occur through various mechanisms:

Transcription Factor Modulation: Ap4A has been shown to bind to proteins like the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which in turn can activate the transcription of genes downstream of MITF (microphthalmia-associated transcription factor). medchemexpress.com

Signaling Pathway Interaction: These molecules can influence major signaling pathways that control gene expression. For instance, Ap4A can suppress the WNT/β-catenin pathway, which is involved in cell proliferation and differentiation, thereby downregulating the transcription of genes that promote growth. mdpi.com

Induction of Protective Genes: A key role during stress is the induction of genes that enhance cell survival. This includes the upregulation of heat shock proteins and other chaperones that help in protein folding and degradation of damaged proteins. mdpi.com

Influence on mRNA Stability and RNA Degradation

While direct evidence for Adenosine(5')tetraphosphate Uridine (Ap4U) is still emerging, studies on the closely related diadenosine tetraphosphate (Ap4A) in bacteria provide significant insights into how these molecules can regulate gene expression at the post-transcriptional level. In E. coli, Ap4A can act as a non-canonical initiating nucleotide, being incorporated at the 5' end of messenger RNA (mRNA) to form an Ap4N cap. frontiersin.org This capping process is a mechanism for regulating mRNA stability. frontiersin.org

The stability of these capped transcripts is dynamically controlled. During the exponential growth phase, the caps (B75204) are removed by the enzyme RppH, which leads to the degradation of the mRNA. frontiersin.org However, during the stationary phase, these Ap4N caps can be methylated. This modification increases the stability of the mRNA because the methylated caps are resistant to cleavage by RppH. frontiersin.org Another enzyme, ApaH, can remove all Ap4N caps, including methylated ones, but its activity is downregulated in the stationary phase, further contributing to the increased stability of these specific transcripts. frontiersin.org This regulated control of mRNA stability suggests a sophisticated system where dinucleoside polyphosphates can selectively protect certain transcripts from degradation in response to changing cellular conditions. frontiersin.org

Furthermore, research on synthetic mRNAs has shown that chemical modifications to the uridine nucleotide itself can dramatically impact mRNA stability and its interaction with cellular machinery. nih.gov For instance, substituting uridine with modified versions like 5-methoxyuridine (B57755) (5moU) has been shown to increase protein production and reduce the immunogenic response in human macrophages, indicating that the uridine component of dinucleotides could be a key determinant of their function in mRNA metabolism. nih.gov

Transcriptional Program Modulation (e.g., MITF-target genes, cGAS-STING Pathway)

Dinucleoside polyphosphates can directly influence major transcriptional programs by interacting with key signaling pathways. Recent findings have identified diadenosine tetraphosphate (Ap4A) as a competitive inhibitor in pathways that rely on ATP, including the HINT1-MITF and cGAS-STING pathways. frontiersin.org

MITF-Target Genes: The Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, survival, and function. nih.govreactome.org It controls the expression of a wide array of target genes involved in processes ranging from pigment production (melanogenesis) to cell cycle progression and survival. nih.govnih.gov Key target genes of MITF include those encoding enzymes for melanin (B1238610) synthesis (e.g., TYROSINASE, TYRP1), cell cycle regulators (e.g., CDK2), and anti-apoptotic proteins (e.g., BCL2). nih.govnih.gov The discovery that Ap4A can act as a competitive inhibitor for ATP binding within the HINT1-MITF pathway suggests it can function as a modulator of melanogenesis and melanoma cell functions by altering MITF's transcriptional activity. frontiersin.org

cGAS-STING Pathway: The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections or cellular damage. nih.govyoutube.com Upon binding to DNA, the enzyme cGAS synthesizes the second messenger cGAMP, which activates the STING protein located on the endoplasmic reticulum. nih.govyoutube.com This activation triggers a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines that orchestrate an anti-pathogen response. nih.govyoutube.com Ap4A's ability to competitively inhibit ATP-dependent steps in this pathway indicates a potential role in modulating the innate immune response to infection or sterile inflammation. frontiersin.org By interfering with this pathway, Ap4A could dampen the production of interferons and other cytokines, thereby fine-tuning the intensity of the immune reaction.

Table 1: Examples of MITF Target Genes

| Gene | Function | Reference |

| TYR | Enzyme for melanin synthesis | nih.govnih.gov |

| TYRP1 | Enzyme for melanin synthesis | nih.govnih.gov |

| DCT | Enzyme for melanin synthesis | nih.gov |

| CDK2 | Cell cycle progression | nih.gov |

| BCL2 | Pro-survival / Anti-apoptotic protein | nih.govnih.gov |

| HIF1A | Hypoxia response and cellular metabolism | nih.gov |

| ACHE | Acetylcholinesterase, implicated in pigmentation | researchgate.net |

Activation of Specific Metabolic Pathways (e.g., Phenylpropanoid Pathway in Plants)

In plants, uncommon nucleotides, including dinucleoside polyphosphates, function as signaling molecules that can trigger specific metabolic adjustments, particularly in response to stress. A notable example is the activation of the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of a wide range of secondary metabolites, such as flavonoids, lignin (B12514952), and salicylic (B10762653) acid, which are vital for plant defense, growth, and development.

Studies in Arabidopsis thaliana have demonstrated that adenosine (B11128) 5'-phosphoramidate, a related nucleotide, can activate the expression of key genes in the phenylpropanoid pathway. nih.gov This leads to the accumulation of products like lignins and anthocyanins. nih.gov More directly, research on Vitis vinifera (grape) cell cultures has shown that both purine (B94841) and pyrimidine (B1678525) dinucleoside polyphosphates can differentially affect the phenylpropanoid pathway. physiology.org

The mechanism involves enzymes that are themselves part of the pathway. For instance, the enzyme 4-coumarate:CoA ligase (4CL2) from Arabidopsis, a pivotal enzyme in the phenylpropanoid pathway, is capable of synthesizing adenosine tetraphosphate (p4A) and adenosine pentaphosphate (p5A). frontiersin.org This suggests a feedback loop where the pathway's own components can produce signaling molecules that further regulate its activity.

Table 2: Key Enzymes of the Phenylpropanoid Pathway Influenced by Uncommon Nucleotides

| Enzyme | Abbreviation | Role in Pathway | Reference |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the initial step of the pathway | nih.gov |

| 4-coumarate:coenzyme A ligase | 4CL | Branch point for flavonoid and lignin biosynthesis | frontiersin.orgnih.gov |

| Cinnamate-4-hydroxylase | C4H | Hydroxylation of cinnamic acid | nih.gov |

| Chalcone synthase | CHS | Key enzyme for flavonoid and anthocyanin synthesis | nih.gov |

| Isochorismate synthase | ICS | Involved in salicylic acid biosynthesis | nih.gov |

Impact on DNA Replication and Repair Mechanisms

The role of dinucleoside polyphosphates in DNA metabolism is complex, with research pointing towards a crucial function in the surveillance and control of DNA replication, particularly in response to DNA damage. While early studies suggested that diadenosine tetraphosphate (Ap4A) could trigger the initiation of DNA replication in permeabilized cells, more recent evidence indicates an inhibitory role. frontiersin.orgnih.govscilit.com

It is now understood that intracellular levels of Ap4A increase significantly in mammalian cells following treatment with DNA-damaging agents. nih.govoup.com This accumulation is proposed to be a key signal in the DNA damage response. The primary function of this induced Ap4A is to inhibit the initiation of DNA replication. frontiersin.orgnih.gov This acts as a critical checkpoint, preventing cells from replicating damaged DNA, which could otherwise lead to mutations and genomic instability. nih.gov The precise protein targets through which Ap4A exerts this inhibitory effect on the replication machinery are still under active investigation. frontiersin.org

In addition to its role in checkpoint control, this compound (Up4A) has also been shown to stimulate DNA synthesis and proliferation in specific cell types, such as human vascular smooth muscle cells, highlighting its diverse and context-dependent functions. nih.gov

Participation in Immune Responses

This compound and related nucleotides are active participants in modulating immune responses, primarily by activating purinergic receptors expressed on the surface of immune cells. nih.gov Purinergic signaling is a critical communication system within the immune system, regulating both innate and adaptive immunity. nih.govdigitellinc.com

Up4A has been identified as a proinflammatory agent. nih.gov For example, it can stimulate oxidative burst activities in monocytes and lymphocytes, a key mechanism for killing pathogens. nih.gov The activation of purinergic receptors by nucleotides like Up4A can lead to a variety of downstream effects, including the release of pro-inflammatory cytokines, the production of reactive oxygen species, and the activation of the inflammasome, a multiprotein complex that drives inflammation. nih.gov

Furthermore, the interaction of Ap4A with the cGAS-STING pathway provides another layer of immune regulation. frontiersin.org By potentially dampening this pathway, Ap4A could serve to prevent an over-exuberant or prolonged inflammatory response that might otherwise cause tissue damage. This dual ability to be both pro-inflammatory and to modulate key immune sensing pathways underscores the nuanced role of these dinucleotides in maintaining immune homeostasis.

Interactions with Cellular Proteins and Pathways

The biological effects of this compound are transduced through its interaction with a variety of cellular proteins, most notably cell surface purinergic receptors and intracellular enzymes.

The primary targets for extracellular Ap4U are the P2 family of purinergic receptors. nih.gov Extensive research has demonstrated that Ap4U is a potent activator of several P2Y receptor subtypes, which are G protein-coupled receptors. Specifically, Ap4U has been identified as a highly potent activator of the P2Y1 receptor, mediating relaxation in colonic muscle. nih.gov It also activates P2Y2, P2Y4, and P2Y6 receptors, leading to various physiological outcomes. physiology.orgnih.govnih.gov For instance, the activation of the P2Y2 receptor by Up4A has been shown to stimulate the migration of vascular smooth muscle cells. nih.gov

The interaction is not limited to P2Y receptors. Under certain conditions, Ap4U can also trigger responses through P2X receptors, which are ligand-gated ion channels, and even P1 (adenosine) receptors, though these interactions can be context-dependent and result in different physiological effects, such as vasoconstriction or vasodilation. nih.govnih.gov

Intracellularly, the related molecule Ap4A has been shown to bind to the ATP-binding pockets of enzymes in the HINT1-MITF and cGAS-STING pathways, acting as a competitive inhibitor. frontiersin.org Additionally, a specific Ap4A binding protein has been purified from HeLa cells, which is associated with the DNA polymerase alpha complex, further linking these dinucleotides to the machinery of DNA replication. oup.com

Extracellular Signaling Roles

Up4A is a significant extracellular signaling molecule, first identified as a potent endothelium-derived contracting factor (EDCF). nih.govnih.govnih.gov It is released from endothelial cells in response to a variety of stimuli, including mechanical stress and signaling molecules such as acetylcholine, adenosine triphosphate (ATP), and uridine triphosphate (UTP). nih.govnih.gov Once released, Up4A modulates a wide range of biological processes, including the regulation of vascular tone, smooth muscle cell proliferation and migration, endothelial angiogenesis, and vascular calcification. nih.govnih.gov Its presence in the plasma of healthy individuals and elevated levels in certain pathological states, such as hypertension, underscore its importance in cardiovascular physiology and pathophysiology. nih.gov

Activation of Purinergic Receptors (e.g., P2Y1)

The extracellular effects of Up4A are mediated primarily through the activation of purinergic receptors. nih.govnih.gov It is recognized as a highly potent native agonist for the P2Y1 receptor, particularly in the context of neurogenic signaling in the gut. pnas.orgnih.govpnas.org In human and murine colonic muscles, Up4A is more potent than ATP, ADP, NAD+, or ADP ribose in activating P2Y1 receptors to cause muscle relaxation and hyperpolarization. pnas.orgnih.gov These effects are blocked by the P2Y1 antagonist MRS 2500 and are absent in mice lacking the P2Y1 receptor, confirming its specificity. pnas.orgnih.gov

Beyond the gut, Up4A interacts with a range of purinergic receptors to elicit varied, tissue-specific responses. In the renal vasculature, it causes vasoconstriction mainly by activating P2X1 and P2Y2 receptors. nih.govnih.gov In contrast, its vasodilatory effects are mediated by P2Y1 and P2Y2 receptors, linked to nitric oxide production. nih.gov Furthermore, Up4A-induced migration of smooth muscle cells is driven by the activation of the P2Y2 receptor. pnas.org

| Receptor | Effect of Activation by Up4A | Tissue/Cell Type | Source(s) |

| P2Y1 | Relaxation, Hyperpolarization | Human and murine colonic muscle | pnas.orgnih.govpnas.org |

| P2Y1 | Vasodilation | Rat isolated perfused kidney | nih.gov |

| P2X1 | Vasoconstriction | Rat isolated perfused kidney | nih.govnih.gov |

| P2Y2 | Vasoconstriction | Rat isolated perfused kidney | nih.gov |

| P2Y2 | Smooth muscle cell migration | Vascular smooth muscle cells | pnas.org |

| P2Y4 | Vasoconstriction (probable) | General vascular system | nih.gov |

| P2Y (unspecified) | Enhanced vascular calcification | Rat and mouse aortic rings | nih.gov |

Neurogenic and Cardiovascular Effects

Up4A has profound and diverse effects on both the nervous and cardiovascular systems.

Neurogenic Effects: Up4A functions as an enteric inhibitory neurotransmitter. pnas.orgnih.gov It is released spontaneously and upon stimulation from enteric neurons in the colon. pnas.orgnih.gov By activating P2Y1 receptors on postjunctional target cells (PDGFRα+ cells), it triggers the opening of small-conductance calcium-activated potassium (SK) channels, leading to membrane hyperpolarization and subsequent muscle relaxation. pnas.orgpnas.org This action identifies Up4A as a key factor in the purinergic regulation of intestinal motility. pnas.org

| System | Effect | Mechanism | Source(s) |

| Neurogenic (Gut) | Inhibitory neurotransmission, colonic relaxation | Activation of P2Y1 receptors and SK channels on PDGFRα+ cells. | pnas.orgnih.govpnas.org |

| Cardiovascular | Vasoconstriction | Activation of P2X1 and P2Y2 receptors in rat renal, pulmonary, and mesenteric arteries. | nih.govnih.goveur.nl |

| Cardiovascular | Vasodilation | Activation of P2Y1/P2Y2 receptors in porcine coronary arteries; overall effect in vivo. | nih.govnih.goveur.nl |

| Cardiovascular | Decreased blood pressure | Overall vasodilator influence in vivo (rats and mice). | nih.goveur.nl |

| Cardiovascular | Smooth muscle cell proliferation | Activation of mTOR and MEK/ERK pathways. | nih.gov |

| Cardiovascular | Vascular calcification | Activation of P2Y receptors and osteochondrogenic differentiation. | nih.gov |

Paracrine and Autocrine Signaling Events

Up4A functions through both paracrine and autocrine signaling mechanisms to regulate local physiological processes.

Paracrine Signaling: The classic example of Up4A's paracrine function is its role as an endothelium-derived factor. nih.gov Released by endothelial cells, it diffuses a short distance to act on adjacent vascular smooth muscle cells, causing them to contract or relax, thereby regulating local blood flow. nih.govnih.gov Similarly, its ability to induce the migration of smooth muscle cells is another paracrine event, contributing to vascular remodeling. pnas.org

Autocrine Signaling: Clear evidence for an autocrine role for Up4A comes from studies on renal physiology. nih.gov Renal tubule cells can synthesize and release Up4A. nih.govnih.gov This released Up4A then acts back on the same renal tissue, specifically causing vasoconstriction of afferent arterioles without significantly affecting efferent arterioles. nih.gov This autocrine loop provides a mechanism for the local regulation of the glomerular filtration rate. nih.gov

Research Methodologies and Analytical Approaches for Adenosine 5 Tetraphosphate Uridine

Spectroscopic and Chromatographic Techniques for Detection and Quantification

Spectroscopic and chromatographic methods are fundamental for the identification and precise measurement of Ap4U in various biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides like Ap4U. The method's high resolution and sensitivity make it ideal for analyzing complex biological samples.

Principle of Separation : Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The separation of highly polar molecules like dinucleoside polyphosphates is enhanced by the addition of an ion-pairing reagent, such as tetrabutylammonium (B224687) (TBA) or triethylammonium (B8662869) acetate (B1210297) (TEAA), to the mobile phase. nih.gov These reagents form neutral ion pairs with the negatively charged phosphate (B84403) groups of Ap4U, increasing its retention on the nonpolar column and allowing for effective separation from other nucleotides. qut.edu.au

Detection : Following separation, Ap4U is detected using an ultraviolet (UV) detector. The adenine (B156593) and uridine (B1682114) bases within the molecule have characteristic absorbance maxima in the UV spectrum, typically around 254-260 nm. The detector measures the absorbance of the eluent as it passes through, and the concentration of Ap4U is determined by comparing the peak area to that of a known standard. Modern systems may use photodiode array (PDA) detectors, which can acquire a full UV spectrum for each peak, enhancing specificity and allowing for the selection of the optimal wavelength for quantification. nih.govmdpi.com

Research Findings : Studies on similar dinucleoside polyphosphates have demonstrated that using monolithic reversed-phase C18 columns can significantly improve the sensitivity and resolution of the analysis while reducing the run time. nih.gov This approach allows for baseline separation of various polyphosphates, which is critical for accurate quantification. nih.gov The choice of ion-pairing reagent is also important; while TBA provides excellent separation, TEAA is compatible with mass spectrometry, enabling further structural confirmation of the analyte. nih.gov

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) | Elution of analytes |

| Ion-Pair Reagent | Tetrabutylammonium (TBA) or Triethylammonium acetate (TEAA) | Increases retention of polar analytes |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of separation |

| Detection | UV Absorbance at ~260 nm | Quantification based on light absorption by purine (B94841)/pyrimidine (B1678525) rings |

| Retention Time | Analyte-specific (dependent on exact conditions) | Identification of the compound |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. For phosphorus-containing compounds like Ap4U, ³¹P NMR is particularly informative.

Principle : ³¹P NMR spectroscopy provides detailed information about the chemical environment of each phosphorus atom in the tetraphosphate (B8577671) chain. trilinkbiotech.com The chemical shift (δ) of each phosphorus nucleus is sensitive to its position in the chain (α, β, γ, δ), the electronegativity of neighboring atoms, bond angles, and interactions with metal ions. nih.gov The resulting spectrum shows distinct signals for each of the four phosphate groups, and the coupling between adjacent phosphorus nuclei (J-coupling) results in characteristic splitting patterns (e.g., doublets and triplets), which helps in assigning the signals to their respective positions in the phosphate chain. aiinmr.com

Research Findings : In related adenosine (B11128) phosphates like ATP, the terminal phosphate (γ) typically appears at a different chemical shift than the α-phosphate, which is adjacent to the ribose ring, and the β-phosphate is found at a distinct position as well. aiinmr.com For a tetraphosphate chain, one would expect four distinct signals or sets of signals. The chemical shifts are highly dependent on factors such as pH and the concentration of divalent cations like Mg²⁺, which can chelate the phosphate groups and alter their electronic environment. nih.govresearchgate.net This sensitivity can be exploited to study the interaction of Ap4U with metal ions, which is often crucial for its biological activity. nih.gov

| Phosphate Position | Expected Splitting Pattern (in Ap4A) | Typical Chemical Shift Range (ppm, relative to H₃PO₄) | Factors Influencing Shift |

| α-phosphate | Doublet | -10 to -12 | pH, Metal Ion Chelation |

| β-phosphate | Triplet (or doublet of doublets) | -21 to -23 | pH, Metal Ion Chelation |

| γ-phosphate | Triplet (or doublet of doublets) | -21 to -23 | pH, Metal Ion Chelation |

| δ-phosphate | Doublet | -10 to -12 | pH, Metal Ion Chelation |

| Note: The exact chemical shifts and splitting for the asymmetric Ap4U may differ slightly from the symmetric Ap4A. Data is illustrative based on related compounds. |

Enzymatic Assays and Kinetic Analysis

Enzymatic assays are essential for understanding the metabolic fate and biological activity of Ap4U. They are used to identify enzymes that synthesize or degrade Ap4U and to quantify their catalytic efficiency.

To understand the physiological role of Ap4U, it is crucial to identify the enzymes that recognize it as a substrate. Substrate specificity profiling involves testing the ability of candidate enzymes, such as ectonucleotidases (e.g., NTPDases), to hydrolyze Ap4U.

Methodology : The assay typically involves incubating the purified enzyme with Ap4U under optimized conditions (pH, temperature, cofactors like Ca²⁺ or Mg²⁺). The reaction is stopped at various time points, and the rate of Ap4U degradation or product formation (e.g., ATP, UTP, ADP, AMP) is measured using HPLC, as described above. To determine specificity, the rate of Ap4U hydrolysis is compared to the rates of hydrolysis of other potential substrates, such as ATP, ADP, UTP, and other dinucleoside polyphosphates. researchgate.net

Research Findings : Studies on ectonucleotidases have shown that different isoforms exhibit distinct substrate preferences. For example, NTPDase1 hydrolyzes ATP and ADP equally well, whereas NTPDase2 is a preferential ATPase. nih.gov By comparing the hydrolysis of Ap4U to these canonical substrates, researchers can determine if it is a preferred, moderate, or poor substrate for a given enzyme. For instance, adenylate kinase from E. coli has been shown to hydrolyze the related compound diadenosine tetraphosphate (Ap4A), albeit at a much slower rate than its primary reaction. nih.gov Similar studies would elucidate the enzymatic stability and turnover of Ap4U in the extracellular space.

| Enzyme Family | General Substrates | Potential Role in Ap4U Metabolism |

| NTPDases (e.g., CD39) | ATP, ADP | Extracellular degradation of Ap4U |

| NPPs | ATP, other nucleotides | Extracellular degradation of Ap4U |

| Alkaline Phosphatases | Various phosphate esters | Non-specific degradation |

| Dinucleoside Polyphosphate Hydrolases | Ap4A, Ap5A | Specific degradation of the polyphosphate chain |

Inhibition studies can be performed from two perspectives: using known inhibitors to identify the enzymes acting on Ap4U, or testing whether Ap4U itself can act as an inhibitor of other enzymatic reactions.

Methodology : To characterize an Ap4U-degrading enzyme, specific, non-specific, or broad-spectrum inhibitors of known nucleotidases are added to the enzymatic assay. A reduction in the rate of Ap4U hydrolysis in the presence of an inhibitor implicates a particular enzyme or enzyme family. Conversely, to test if Ap4U is an inhibitor, it is added to an assay measuring the activity of a target enzyme with its preferred substrate. A decrease in the rate of product formation would indicate that Ap4U is an inhibitor, and further kinetic analysis (e.g., Dixon or Lineweaver-Burk plots) can determine the type of inhibition (competitive, non-competitive, etc.).

Research Findings : In functional studies, antagonists of purinergic receptors have been used to block the physiological effects of Ap4U. For example, the contractile response of rat aorta to Ap4U was significantly reduced by antagonists for P1 and P2X receptors, demonstrating that these receptors are targets of Ap4U action. nih.gov Similarly, the proangiogenic effects of Ap4U on endothelial cells were blocked by a P2Y₆ receptor antagonist. nih.gov These studies, while focused on receptor function, are a form of inhibition study that helps to deconstruct the compound's mechanism of action. A known ecto-5'-nucleotidase inhibitor, α,β-methylene adenosine 5'-diphosphate (APCP), is a tool used to investigate the role of the adenosinergic pathway, highlighting how inhibitors are used to probe metabolic routes. frontiersin.org

Molecular Biology and Genetic Manipulation Techniques

Molecular biology techniques provide powerful tools to study the synthesis, degradation, and signaling functions of Ap4U within a cellular context. These methods allow for the manipulation of genes encoding the proteins that interact with or metabolize Ap4U.

Gene Silencing (siRNA) : Small interfering RNA (siRNA) can be used to transiently "knock down" the expression of a specific gene. To investigate the signaling pathway of Ap4U, cells can be treated with siRNA targeting a suspected receptor or a downstream signaling protein. If the cellular response to Ap4U is diminished after treatment with the siRNA, it confirms the involvement of that specific protein in the signaling cascade. For example, the use of siRNA against the PDGF receptor-β was used to show that the migration-stimulating effect of Ap4U involves cross-communication with this receptor pathway. nih.gov

Gene Editing (CRISPR/Cas9) : The CRISPR/Cas9 system allows for the precise and permanent modification of genes within an organism's genome. nih.gov This technology could be used to create cell lines or model organisms that have a "knockout" of a gene encoding a putative Ap4U-synthesizing or -degrading enzyme. By comparing the levels of Ap4U and the cellular responses in these knockout models to wild-type controls, researchers can definitively establish the function of that gene in Ap4U metabolism. While direct examples for Ap4U are emerging, this technology is widely applied in metabolic engineering to elucidate and modify biochemical pathways. nih.gov

Recombinant Protein Expression : Genes for enzymes or receptors that may interact with Ap4U can be cloned into expression vectors and introduced into host systems (like bacteria or insect cells). This allows for the large-scale production and purification of the protein of interest. The purified protein can then be used in the in vitro enzymatic and binding assays described above to characterize its interaction with Ap4U in a controlled environment, free from other cellular components.

| Technique | Purpose | Example Application for Ap4U Research |

| siRNA | Transiently reduce expression of a specific gene | Knock down a suspected P2Y receptor to confirm its role in Ap4U-mediated signaling. |

| CRISPR/Cas9 | Permanently knock out or modify a specific gene | Create a cell line lacking an enzyme suspected of synthesizing Ap4U to verify its role. |

| Recombinant Expression | Produce large quantities of a purified protein | Express and purify a specific ectonucleotidase to characterize its kinetic parameters with Ap4U. |

| Reporter Assays | Measure the activation of a specific signaling pathway | Link a promoter responsive to Ap4U signaling (e.g., CREB) to a reporter gene (e.g., luciferase). |

Gene Disruption and Overexpression Studies

Gene disruption and overexpression techniques are fundamental in determining the physiological roles of enzymes involved in the metabolism of dinucleoside polyphosphates like Up4A. By knocking out or overexpressing specific genes, researchers can observe the resultant phenotypic changes and alterations in the intracellular or extracellular concentrations of these signaling molecules.

For instance, studies involving the overexpression of the firefly luciferase gene in mammalian cells have demonstrated a significant accumulation of adenine-containing dinucleoside tetraphosphates (Ap4N). nih.gov This occurs because firefly luciferase, in addition to its light-producing reaction, can synthesize these compounds. nih.gov This method provides a non-invasive way to specifically increase intracellular Ap4N levels, allowing for the study of their downstream effects. nih.gov While this example focuses on Ap4N, the principle can be extended to investigate the synthesis of Up4A if the responsible enzyme is identified and its gene is used for transfection.

Conversely, gene disruption, or knockout, of enzymes suspected to synthesize or degrade Up4A would be critical in confirming their function. For example, the identification of YqeK, an enzyme from the HD domain superfamily, as a degrading enzyme for diadenosine tetraphosphate (Ap4A) in Gram-positive bacteria was achieved through genetic and biochemical analyses. nih.gov Similar approaches could be applied to identify and validate the function of enzymes that regulate Up4A levels. The failure to obtain null deletion mutants of a particular gene may also suggest its essentiality, a phenomenon observed in gene disruption studies using cassettes like UAU1.

Table 1: Examples of Gene Manipulation Studies in Dinucleoside Polyphosphate Research

| Method | Gene/Enzyme | Organism/System | Key Finding |

|---|---|---|---|

| Overexpression | Firefly Luciferase | COS-7 cells | Accumulation of adenine-containing dinucleoside tetraphosphates (Ap4N). nih.gov |

Gene Expression Analysis (e.g., RNA-Seq)

Gene expression analysis, particularly through high-throughput methods like RNA sequencing (RNA-Seq), is a powerful tool to understand the cellular responses to Adenosine(5')tetraphosphate Uridine. This technique allows for a global view of the transcriptome, revealing which genes and signaling pathways are activated or suppressed by Up4A.

For example, studies on purinergic signaling in various physiological and pathological contexts have utilized quantitative PCR (qPCR) and RNA-Seq to analyze the expression profiles of purinergic receptors and enzymes. In the context of intestinal inflammation associated with obesity and type 2 diabetes, researchers have observed significant changes in the expression of P2X and P2Y receptors, as well as enzymes involved in nucleotide metabolism. nih.gov Similarly, differential expression of genes related to purinergic signaling has been characterized in different cell types within the murine colon, highlighting the cell-specific nature of these pathways. nih.gov

While specific RNA-Seq studies detailing the global transcriptomic changes in response to direct Up4A administration are emerging, the established effects of Up4A on cellular processes like angiogenesis suggest that such analyses would reveal significant alterations in the expression of genes related to cell growth, migration, and vessel formation. nih.govphysiology.org For instance, Up4A has been shown to increase the mRNA levels of specific P2Y receptors and angiogenic factors like VEGFA. nih.govphysiology.org RNA-Seq would provide a broader and more unbiased view of these and other regulated genes. The analysis of such data often involves identifying differentially expressed genes and performing pathway analysis to understand the biological implications of these changes. researchgate.netnih.gov

Structural Biology Approaches

X-ray Crystallography of Enzyme-Ligand Complexes

X-ray crystallography is an indispensable tool for understanding the molecular interactions between this compound and its target proteins, such as receptors and enzymes. By determining the three-dimensional structure of an enzyme-ligand complex at atomic resolution, researchers can gain insights into the mechanism of binding, catalysis, and inhibition.

While a crystal structure of a protein specifically in complex with Up4A is not yet widely available, the field of purinergic signaling has greatly benefited from structural biology. For instance, the crystal structures of various P2X receptor subtypes have been solved, revealing the ATP-binding pocket and the conformational changes that lead to ion channel gating. pnas.org These structures show how the triphosphate tail and the adenine core of ATP interact with specific amino acid residues within the receptor. pnas.org Such information is crucial for understanding the subtype-specific functions and for the rational design of drugs targeting these receptors.

Similarly, structural studies of enzymes that degrade dinucleoside polyphosphates, such as the YqeK homolog from Bacillus halodurans, have revealed the metal-binding sites and the nucleotide-binding site, providing a basis for understanding their substrate specificity and catalytic mechanism. nih.gov Future crystallographic studies of enzymes that synthesize or hydrolyze Up4A, or of purinergic receptors bound to Up4A, will be critical for a detailed molecular understanding of its biological role and for the development of specific pharmacological tools.

In Vitro Model Systems and Cellular Assays

A variety of in vitro model systems and cellular assays are employed to investigate the biological effects of this compound. These systems provide a controlled environment to study specific cellular processes and signaling pathways.

One of the key areas of Up4A research is its role in angiogenesis, the formation of new blood vessels. In vitro angiogenesis assays are instrumental in this regard. amsbio.commerckmillipore.com A common assay involves co-culturing human endothelial cells with pericytes in a three-dimensional system. nih.govphysiology.org In this model, the ability of Up4A to promote the formation of tubule-like structures can be quantified by measuring parameters such as total tubule length, number of tubules, and number of junctions. nih.govphysiology.org These assays have demonstrated that Up4A can act as a pro-angiogenic factor, an effect that can be blocked by antagonists of specific purinergic receptors. nih.govphysiology.org

Other cellular assays are used to study the effects of Up4A on vascular smooth muscle cells (VSMCs). For example, modified Boyden chamber assays are used to assess the chemoattractant effect of Up4A on VSMC migration, a key process in the development of atherosclerosis. nih.gov Furthermore, the signaling pathways activated by Up4A in these cells, such as the ERK1/2 pathway, can be investigated using techniques like Luminex assays to measure protein phosphorylation. nih.gov

Table 2: Common In Vitro Assays for Studying this compound

| Assay Type | Cell Type(s) | Parameter Measured | Biological Process Investigated |

|---|---|---|---|

| Tube Formation Assay | Endothelial cells, Pericytes | Tubule length, number, and junctions | Angiogenesis nih.govphysiology.org |

| Boyden Chamber Assay | Vascular Smooth Muscle Cells | Cell migration | Chemotaxis nih.gov |

Bioinformatics and Comparative Genomics

Bioinformatics and comparative genomics are powerful computational approaches that contribute to our understanding of this compound by identifying potential enzymes involved in its metabolism and placing them in an evolutionary context.

Bioinformatic tools can be used to predict the function of uncharacterized proteins based on sequence homology to known enzymes. For example, by searching genomic databases for sequences similar to known nucleotidyltransferases or hydrolases, candidate enzymes for Up4A synthesis or degradation can be identified. nih.gov Computational tools for predicting sites of metabolism in molecules can also provide clues about how Up4A might be processed by enzymes. acs.orgnih.gov

Comparative genomics, which involves comparing the genomes of different species, can reveal conserved genes and pathways. plos.org If the genes for Up4A metabolism are found to be conserved across a range of species, it would suggest a fundamental biological role for this molecule. Phylogenetic analysis of these genes can provide insights into their evolutionary history and relationships. plos.org By comparing the purinergic signaling pathways in different organisms, from animals to plants, researchers can identify both conserved core components and species-specific adaptations. researchgate.netresearchgate.net This comparative approach helps to build a more complete picture of the evolution and function of purinergic signaling, including the role of dinucleotides like Up4A.

Research Synthesis Methodologies in Dinucleoside Polyphosphate Studies

Systematic reviews on the broader topic of dinucleoside polyphosphates have summarized their physiological and pathophysiological impact on the cardiovascular system, their roles as agonists of the purinergic system, and their therapeutic potential. nih.gov These reviews typically involve a comprehensive search of the literature, a critical appraisal of the included studies, and a qualitative synthesis of the findings.

Meta-analysis, a statistical technique for combining the results of multiple studies, can provide a more precise estimate of an effect size. While large-scale meta-analyses specifically focused on Up4A are still to come, this methodology has been applied in related fields, such as epigenome-wide association studies of dietary factors, to pool data from multiple cohorts and increase statistical power. nih.govresearchgate.net As more clinical and experimental studies on Up4A become available, meta-analyses could be used to, for example, quantify the effect of Up4A on blood pressure or angiogenesis across different studies. The uptake of findings from systematic reviews and meta-analyses into clinical practice guidelines is a crucial step in translating research into improved patient care. researchgate.net

Emerging Concepts and Future Research Directions in Adenosine 5 Tetraphosphate Uridine

Refining the Alarmone/Secondary Messenger Paradigm for Dinucleoside Polyphosphates

Historically, dinucleoside polyphosphates such as diadenosine tetraphosphate (B8577671) (Ap4A) have been categorized as "alarmones," molecules that signal the onset of cellular and metabolic stress. nih.gov This paradigm is based on observations that their intracellular concentrations increase in response to stressors like oxidation and heat shock. nih.gov However, the precise role of these molecules as universal stress signals remains an area of active investigation, and recent findings suggest their functions are more diverse and context-dependent than previously thought. nih.govresearchgate.net

A significant emerging concept challenges the traditional receptor-mediated signaling model for these molecules, particularly in prokaryotes. Research has provided evidence that in bacteria, dinucleoside tetraphosphates (Np4Ns) can function as precursors to RNA caps (B75204). nih.gov They are incorporated as alternative chain-initiating nucleotides during transcription by RNA polymerase, generating RNAs with a novel nucleoside tetraphosphate cap at the 5′ end. nih.govnih.gov This mechanism suggests that dinucleoside polyphosphates may influence bacterial physiology by directly modifying cellular RNAs and affecting their stability and function, rather than acting exclusively through a hypothetical receptor. nih.gov This discovery opens a new avenue of research, prompting a re-evaluation of whether similar non-receptor-mediated mechanisms exist in eukaryotic systems and how they might complement the established roles of dinucleoside polyphosphates as extracellular signaling molecules. The future of this field lies in integrating these new findings to build a more comprehensive model that encompasses both intracellular RNA modification and extracellular receptor-based signaling.

Elucidation of Undiscovered Specific Signaling Mechanisms

While it is established that the cardiovascular effects of Ap4U are exerted mainly through the activation of known purinergic (P2) receptors, there is a growing consensus that the full picture of its signaling mechanisms is far from complete. nih.govnih.gov The complexity of the purinergic signaling cascade, coupled with evidence for specific dinucleotide receptors, suggests that undiscovered pathways are yet to be elucidated. nih.govnih.gov

Current research has detailed specific pathways, such as in human vascular smooth muscle cells, where Ap4U-stimulated proliferation is mediated by P2Y receptors and involves the PI3-K/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov However, studies have also described responses to dinucleoside polyphosphates that cannot be attributed solely to interactions with known ATP receptors. nih.gov This has led to the proposal that specific receptors for dinucleotides exist, though their molecular identity and downstream signaling cascades remain poorly understood. nih.govnih.gov Future research will need to focus on:

Identifying and cloning novel receptors that show high specificity and affinity for Ap4U and other dinucleoside polyphosphates.

Characterizing the downstream effectors and second messenger systems linked to these putative new receptors.

Investigating crosstalk between dinucleotide-specific pathways and other signaling systems, which could explain the broad range of biological effects observed. nih.gov

Unraveling these novel signaling networks is crucial for understanding the precise physiological and pathophysiological significance of molecules like Ap4U. nih.gov

Identification of Novel Molecular Targets and Interaction Partners

The biological effects of Ap4U are ultimately determined by its interactions with specific proteins. While purinergic receptors are recognized as primary extracellular targets, a major frontier in future research is the identification of other molecular partners, both on the cell surface and intracellularly. Dinucleoside polyphosphates are known to interact with a variety of enzymes and proteins, where they can act as inhibitors, activators, or substrates. taylorfrancis.com

A compelling recent discovery has been the identification of RNA polymerases as direct molecular targets for dinucleoside polyphosphates. In bacteria, E. coli RNA polymerase incorporates various dinucleoside tetraphosphates into nascent RNA transcripts. nih.gov Similarly, T7 RNA polymerase has been shown to use dinucleoside polyphosphates as noncanonical initiating nucleotides for transcription. nih.gov These findings position RNA polymerases as key interaction partners and suggest that a primary function of these molecules could be the regulation of gene expression at the transcriptional level.

Future research efforts will be directed towards a systematic search for novel Ap4U-binding proteins. This will likely involve proteomic approaches, such as affinity chromatography-mass spectrometry, using Ap4U analogues as bait to pull down interacting partners from cell lysates. Identifying these novel targets, which may include kinases, phosphatases, ion channels, and transcription factors, will be essential for building a complete picture of how Ap4U exerts its diverse cellular effects, from regulating vascular tone to influencing cell proliferation. nih.govtaylorfrancis.com

Comprehensive Mapping of Regulatory Networks Controlled by Dinucleoside Polyphosphates

Understanding the full impact of Ap4U on cellular physiology requires moving beyond single targets and pathways to the comprehensive mapping of the gene regulatory networks it controls. A gene regulatory network describes the complex web of interactions between transcription factors (TFs) and their target genes that dictate cellular responses. nih.gov Mapping how Ap4U signaling perturbs these networks is a key future challenge.

Modern systems biology provides a powerful toolkit for this purpose. High-throughput methods can be employed to systematically delineate these complex networks. nih.gov A potential pipeline for mapping the Ap4U-controlled regulome would involve:

Transcriptomic Profiling: Using techniques like RNA-sequencing to identify all genes whose expression is altered in response to Ap4U stimulation in various cell types.

Identification of Cis-Regulatory Elements: Employing methods like DNase I hypersensitive sites sequencing (DNase-seq) and genomic footprinting to locate the active DNA control regions (promoters, enhancers) of the identified genes. washington.edu

Linking Trans-Acting Factors to Cis-Elements: Using approaches such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) to identify the specific TFs that bind to these regulatory regions and drive the observed changes in gene expression.

Functional Validation: Utilizing CRISPR-Cas9-based screens to validate the functional importance of the identified TFs and regulatory DNA elements in mediating the cellular response to Ap4U. nih.gov

By integrating these multi-faceted genomic and computational approaches, researchers can construct detailed blueprints of the regulatory circuits that are activated or repressed by Ap4U signaling, providing a global view of its influence on cell behavior. nih.gov

Discovery of Additional Biosynthetic and Degradative Enzymes in Diverse Organisms

The cellular and extracellular concentrations of Ap4U are tightly controlled by a balance between its synthesis and degradation. While key enzymes have been identified, the complete enzymatic machinery across different species and cellular compartments is not fully known. A significant portion of dinucleoside polyphosphate synthesis is attributed to the secondary, or "promiscuous," activities of housekeeping enzymes, making it difficult to pinpoint the specific enzymes responsible for their accumulation in vivo. nih.gov

In human endothelial cells, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has been identified as a specific enzyme responsible for the biosynthesis of Ap4U. nih.gov Other enzymes, such as firefly luciferase and certain aminoacyl-tRNA synthetases, are also known to catalyze the synthesis of various dinucleoside polyphosphates. nih.gov